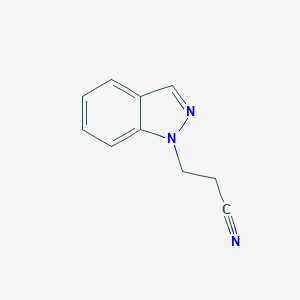
3-(1H-indazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indazol-1-yl)propanenitrile is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazol-1-yl)propanenitrile typically involves the reaction of indazole with a suitable nitrile precursor. One common method is the reaction of 1H-indazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3-(1H-indazol-1-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(1H-indazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propanenitrile: Similar structure but with an imidazole ring instead of an indazole ring.
3-(1H-indol-1-yl)propanenitrile: Contains an indole ring instead of an indazole ring.
Uniqueness
3-(1H-indazol-1-yl)propanenitrile is unique due to the presence of the indazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the design of compounds with targeted biological activity and specific material properties.
Properties
IUPAC Name |
3-indazol-1-ylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGBKKOGWPGQGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[4-(octyloxy)benzylidene]amine](/img/structure/B420557.png)
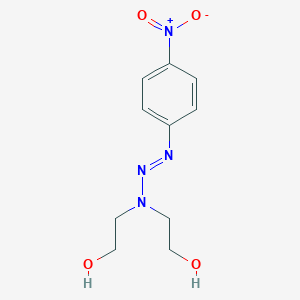
![2,8-bis(2-phenylvinyl)dibenzo[b,d]furan](/img/structure/B420561.png)
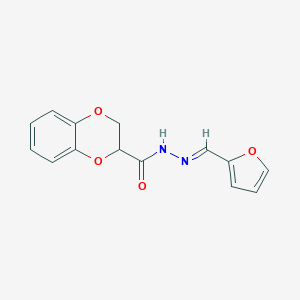
![2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B420564.png)
![2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide](/img/structure/B420565.png)
![1-[7-(diethylamino)-2-imino-2H-chromen-3-yl]ethanone {4-nitrophenyl}hydrazone](/img/structure/B420568.png)
![N'-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE](/img/structure/B420569.png)
![3a,8a-Dihydroxy-1,3-dimethyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B420570.png)
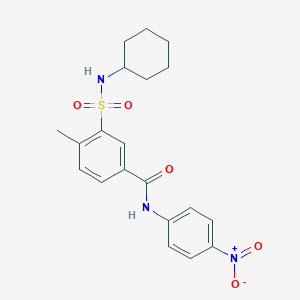

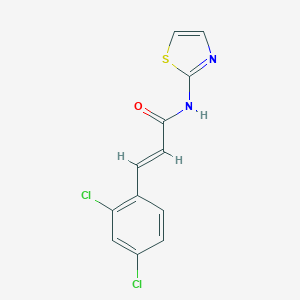
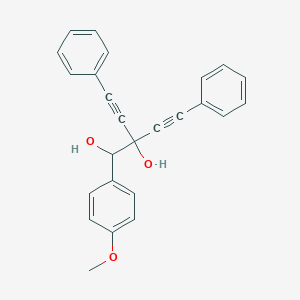
![3-Chloro-4-pyridin-4-yl-5-[(2,4,6-trichlorophenyl)diazenyl]thiophen-2-amine](/img/structure/B420579.png)
